2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-22-12-6-7-13(23-2)14(11-12)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIZDXEDFEVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit matrix metalloproteinases (mmps), particularly mmp 13. MMPs are a family of Zn-dependent endopeptidases involved in the degradation and repair of the major components of the extracellular matrix of connective tissues.
Mode of Action
Similar compounds have been shown to inhibit mmps by binding to the catalytic zinc ion. This binding inhibits the enzyme’s activity, preventing the degradation of the extracellular matrix.
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing. The over-expression of these proteinases is associated with a number of pathological processes such as psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth and metastasis.
Pharmacokinetics
It is noted that similar compounds show poor pharmacokinetic properties and may cause toxicity resulting from metabolic activation of hydroxylamine.
Result of Action
The result of the compound’s action would be the inhibition of the targeted MMPs, leading to a reduction in the degradation of the extracellular matrix. This could potentially slow down or halt the progression of diseases associated with the over-expression of these proteinases.
Biological Activity
2,5-Dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are recognized for their diverse biological activities, particularly their antibacterial properties. This article explores the biological activity of this specific compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzene sulfonamide moiety with a dihydropyridazine derivative. The molecular formula is , and it has a molecular weight of approximately 318.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O4S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available benzene sulfonamide derivatives and dihydropyridazine intermediates. Key reaction conditions include:
- Solvents : Dimethylformamide (DMF) or dioxane.
- Catalysts : Cesium carbonate is often used.
- Monitoring : Thin-layer chromatography (TLC) is employed to assess reaction progress.
Antibacterial Properties
Sulfonamides are primarily known for their antibacterial effects. Research indicates that compounds in this class inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. This inhibition leads to a depletion of folate necessary for DNA synthesis in bacteria.
Antitumor Activity
Recent studies have indicated potential antitumor activity for compounds related to this compound. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes involved in bacterial metabolism.
- Interaction with Cellular Targets : The dihydropyridazine moiety may interact with specific receptors or enzymes within cancer cells, leading to altered cellular signaling pathways.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antibacterial Efficacy : A study demonstrated that a structurally similar sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
- Antitumor Effects : Another study reported that a related compound induced apoptosis in human breast cancer cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) serves as a relevant comparator due to shared aromatic and heterocyclic motifs . Key differences include:
Pharmacological Implications
- Sulfonamide vs. Amine Groups: The sulfonamide group in the target compound may enhance binding to enzymes like carbonic anhydrases or proteases, whereas the dimethylamino group in the comparator could favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Solubility and Bioavailability : The propyl linker in the target compound may increase flexibility and solubility compared to the rigid benzodioxin-pyridine framework of the comparator.
Preparation Methods
Chlorosulfonation of 2,5-Dimethoxybenzene
The 2,5-dimethoxybenzenesulfonyl chloride intermediate is typically synthesized via chlorosulfonation of 2,5-dimethoxybenzene. This reaction employs chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the para position relative to the methoxy substituents. The electron-donating methoxy groups activate the aromatic ring, directing sulfonation to position 1 (ortho to one methoxy and para to the other).
Reaction Conditions :
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Substrate : 2,5-Dimethoxybenzene (1 equiv)
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Reagent : Chlorosulfonic acid (3–5 equiv)
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Temperature : 0–5°C (exothermic reaction)
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Time : 2–4 hours
The crude sulfonyl chloride is isolated via precipitation in ice-water and purified by recrystallization from dichloromethane/hexane.
Ammonolysis to Form the Primary Sulfonamide
The sulfonyl chloride is reacted with aqueous ammonia or ammonium salts to yield 2,5-dimethoxybenzenesulfonamide. This step benefits from high atom economy but requires careful pH control to minimize side reactions.
Optimized Parameters :
-
Ammonia Source : Concentrated NH₃ (28% w/w)
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate
Synthesis of 3-(6-Oxo-1,6-Dihydropyridazin-1-Yl)Propylamine
Preparation of the Pyridazinone Ring
The 6-oxo-1,6-dihydropyridazin-3-yl moiety is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, maleic anhydride reacts with hydrazine hydrate in ethanol to form 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which is decarboxylated under acidic conditions.
Cyclization Protocol :
Propylamine Sidechain Introduction
The propylamine group is introduced via nucleophilic substitution or reductive amination. A three-step sequence is commonly employed:
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Alkylation : 6-Oxopyridazine reacts with 1-bromo-3-chloropropane in the presence of NaH to form 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl chloride.
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Azide Formation : Displacement with sodium azide yields the corresponding azide.
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Reduction : Staudinger reaction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) converts the azide to the primary amine.
Key Data :
-
Overall Yield : 55–60%
-
Purity : >95% (HPLC)
Coupling of the Sulfonamide and Pyridazinone-Propylamine
Sulfonamide-Alkylation Strategy
The primary sulfonamide undergoes N-alkylation with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl bromide under basic conditions. However, sulfonamides are poor nucleophiles, necessitating strong bases like NaH or K₂CO₃ in polar aprotic solvents.
Reaction Setup :
Alternative Sulfonyl Chloride-Amine Coupling
A more efficient approach involves reacting 2,5-dimethoxybenzenesulfonyl chloride directly with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propylamine. This method avoids the low-yielding alkylation step.
Optimized Procedure :
-
Solvent : Dichloromethane (DCM), 0°C
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Base : Triethylamine (2 equiv)
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Stoichiometry : Sulfonyl chloride (1.1 equiv), amine (1 equiv)
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Time : 2 hours at 0°C, then 12 hours at RT
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonamide alkylation | N-alkylation with NaH/K₂CO₃ | 40–50% | Simple reagents | Low yield, competing side reactions |
| Sulfonyl chloride-amine | Direct coupling in DCM | 78–82% | High efficiency, fewer steps | Requires anhydrous conditions |
Mechanistic Insights and Side Reactions
The direct coupling method (Section 3.2) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Competing hydrolysis of the sulfonyl chloride is mitigated by maintaining low temperatures and anhydrous conditions.
Common Side Products :
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Hydrolysis Product : 2,5-Dimethoxybenzenesulfonic acid (from moisture exposure)
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Di-alkylated Sulfonamide : Occurs with excess alkylating agent in Method 3.1.
Scale-Up Considerations and Industrial Relevance
The sulfonyl chloride-amine coupling route is preferred for large-scale synthesis due to its reproducibility and high yield. Recent advances in continuous-flow reactors enable safer handling of chlorosulfonic acid and sulfonyl chlorides. Catalytic methods using CeO₂ or TiO₂ (as in Patent CN104447434A) further enhance sustainability by reducing waste .
Q & A
Basic: What are the key considerations for synthesizing 2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide?
Answer:
Synthesis requires stepwise coupling of the pyridazinone and benzenesulfonamide moieties. Key steps include:
- Functional group compatibility : Protect reactive groups (e.g., methoxy or sulfonamide) during coupling to avoid side reactions .
- Reaction conditions : Optimize temperature (e.g., 60–80°C for amide bond formation) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Answer:
- Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or peptide coupling reagents like HATU for amide bonds .
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., molar ratios, solvent ratios) .
- In-line analytics : Employ HPLC or LC-MS to monitor reaction progress and adjust conditions in real-time .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy : Analyze H and C spectra to verify methoxy, sulfonamide, and pyridazinone protons .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- FT-IR : Validate functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay validation : Cross-check enzyme inhibition results (e.g., dihydropteroate synthase) with cell-based assays to rule out off-target effects .
- Purity verification : Re-analyze compound batches via HPLC to exclude impurities affecting activity .
- Dose-response curves : Use IC values from multiple replicates to assess reproducibility .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystalline product isolation .
Advanced: How to study its interaction with enzymatic targets?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to enzymes like carbonic anhydrase .
- X-ray crystallography : Co-crystallize the compound with target enzymes to map binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced: How to design stability studies under varying conditions?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (pH 1–13), and elevated temperatures (40–60°C) .
- Stability-indicating assays : Use RP-HPLC with photodiode array detection to track degradation products .
Basic: What techniques assess compound purity post-synthesis?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to evaluate structure-activity relationships (SAR) for derivatives?
Answer:
- Analog synthesis : Modify methoxy groups or pyridazinone substituents to probe steric/electronic effects .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors/donors using Schrödinger Suite .
Basic: What initial assays evaluate biological activity?
Answer:
- Enzyme inhibition : Test against bacterial dihydropteroate synthase at 10–100 µM concentrations .
- Antimicrobial susceptibility : Use MIC assays in Gram-positive/negative bacterial strains .
Advanced: How to integrate computational methods into mechanistic studies?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes for >100 ns to assess stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer in enzyme active sites .
Advanced: How to address low aqueous solubility in preclinical studies?
Answer:
- Co-solvent systems : Test cyclodextrins or PEG-based formulations .
- Prodrug design : Introduce phosphate esters or glycosides to enhance hydrophilicity .
- Nanoformulations : Develop liposomal or polymeric nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
